3-(propan-2-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-propan-2-yltriazolo[4,5-d]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N6/c1-4(2)13-7-5(11-12-13)6(8)9-3-10-7/h3-4H,1-2H3,(H2,8,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNRRUVSDZBYKMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=NC=NC(=C2N=N1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(propan-2-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-aminopyrimidine with an alkyne in the presence of a copper catalyst to form the triazole ring . Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as adjusting temperature, pressure, and the use of specific solvents and catalysts .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The electron-deficient pyrimidine ring facilitates substitution at positions 5 and 7. The amine group at position 7 can act as a leaving group under specific conditions, enabling further functionalization.
Amination and Alkylation
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Chlorination followed by amination :
Chlorination of hydroxy-triazolopyrimidines with POCl₃ yields reactive chloro intermediates (e.g., 7-chloro or 5,7-dichloro derivatives). These intermediates undergo nucleophilic substitution with amines. For example:Yields for such reactions range from 65–85% , depending on the amine’s nucleophilicity and steric hindrance .
-
Alkylation of the amine group :
The primary amine at position 7 can be alkylated using aldehydes under reductive amination conditions (e.g., NaBH₃CN or H₂/Pd-C). For example, coupling with 3,3-dimethylbutanal in methanol/DMF yields N-alkylated derivatives with ~73% isolated yield .
Thiol Substitution
Thiols displace halogens at position 5 or 7 under mild conditions. For instance, treatment with propylthiol in acetonitrile/triethylamine replaces chlorine with a thioether group, achieving >90% conversion .
Cyclization and Ring Functionalization
The triazole ring participates in cycloaddition and cross-coupling reactions, though such transformations are less common due to the compound’s stability.
Diazotization and Ring Closure
Diazotization of amino precursors (e.g., using NaNO₂/AcOH) facilitates triazole ring formation. For example:
This method is critical for synthesizing the core structure .
Oxidation of the Amine Group
The primary amine can be oxidized to a nitro group using HNO₃/AcOH, though this is rarely employed due to competing ring degradation .
Acylation
The amine reacts with acyl chlorides (e.g., acetyl chloride) in DCM/triethylamine to form amides. For example:
Yields average 70–80% .
Metal-Catalyzed Coupling Reactions
The compound participates in Suzuki-Miyaura and Buchwald-Hartwig couplings at position 3 or 5.
Suzuki Coupling
Reaction with arylboronic acids (e.g., 4-fluorophenylboronic acid) in Pd(PPh₃)₄/Na₂CO₃ yields biaryl derivatives. For example:
Stability and Reactivity Under Acidic/Basic Conditions
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Acidic conditions : The amine group is protonated, enhancing solubility in polar solvents. Prolonged exposure to HCl/MeOH cleaves the triazole ring .
-
Basic conditions : The compound remains stable but may undergo hydrolysis at elevated temperatures (e.g., NaOH/EtOH reflux).
Research Findings
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SAR Studies : Substitutions at position 7 significantly modulate biological activity. For instance, replacing the amine with a methylene group reduces enzyme inhibition potency .
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Mechanistic Insights : The amine’s nucleophilicity is critical for binding to hydrophobic pockets in target enzymes (e.g., Plasmodium falciparum DHODH) .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-(propan-2-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of certain enzymes, such as ubiquitin-specific peptidase 28 (USP28), which is involved in the regulation of protein degradation and cell cycle progression . By inhibiting these enzymes, the compound can induce apoptosis and inhibit the proliferation of cancer cells .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Diversity and Molecular Properties
Triazolopyrimidine derivatives exhibit diverse biological activities depending on substituents. Key comparisons include:
Table 1: Structural and Physical Properties of Selected Triazolopyrimidines
Key Observations:
- Synthetic Efficiency : Yields for triazolopyrimidines range from 14.8% (liquid compound 9c ) to 89.9% (crystalline 9e ), suggesting substituent-dependent reaction optimization. The target compound’s synthesis may require tailored conditions for the isopropyl group.
Adenosine Receptor Antagonists:
- Vipadenant (C16H15N7O) demonstrates potent adenosine A2A receptor antagonism, a feature linked to its furan-2-yl and aromatic benzyl groups . The target compound’s isopropyl group may reduce steric hindrance compared to bulkier substituents, possibly altering receptor affinity.
Antiplatelet Agents:
- Ticagrelor incorporates a cyclopentyltriazolopyrimidine core with a propylthio group, enabling reversible P2Y12 inhibition . The absence of a thioether in the target compound suggests divergent mechanisms.
Epigenetic Modulators:
- Compound 9e (C22H22N6O2S) shows dual EZH2/HDAC inhibition, attributed to its benzoxazole-thioether and morpholine motifs . The target compound’s simpler structure may lack such polypharmacology but could serve as a lead for optimization.
Biological Activity
Overview
3-(Propan-2-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine is a heterocyclic compound belonging to the triazolopyrimidine class. This compound has garnered attention for its diverse biological activities, particularly in oncology. Its primary mechanism of action involves the inhibition of Cyclin-Dependent Kinase 2 (CDK2), which plays a crucial role in cell cycle regulation.
Target and Mode of Action
- Target : Cyclin-Dependent Kinase 2 (CDK2)
- Mode of Action : The compound inhibits CDK2 activity, leading to a significant disruption in the cell cycle, particularly affecting the transition from the G1 phase to the S phase. This inhibition results in reduced cell proliferation and potential induction of apoptosis in cancer cells.
Biochemical Pathways
The inhibition of CDK2 alters various biochemical pathways associated with cell growth and division. This compound's lipophilicity aids its ability to diffuse across cellular membranes, enhancing its efficacy as a therapeutic agent.
Antitumor Activity
Research indicates that this compound exhibits potent antitumor properties against several human cancer cell lines. The following table summarizes its antiproliferative effects:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa | 0.43 | Inhibition of tubulin polymerization |
| A549 | 0.45 | Induction of apoptosis |
| HT-29 | 0.53 | Cell cycle arrest at G2/M phase |
These values suggest that the compound is significantly more effective than traditional chemotherapeutic agents in certain contexts .
Cellular Effects
The compound has been shown to induce apoptosis through intrinsic pathways, evidenced by mitochondrial depolarization and caspase activation. In vivo studies using zebrafish models have confirmed its antitumor efficacy, reinforcing its potential as a therapeutic candidate for cancer treatment .
Case Studies
- In Vitro Studies : A study demonstrated that this compound effectively blocked treated cells in the G2/M phase of the cell cycle and induced apoptosis in HeLa cells with an IC50 value significantly lower than that of conventional agents like CA-4 .
- Zebrafish Model : Another investigation utilized zebrafish to assess the compound's biological activity in vivo, revealing promising results in tumor reduction and survival rates compared to control groups .
Pharmacokinetics
The pharmacokinetic profile of the compound indicates favorable absorption characteristics due to its lipophilic nature. This property facilitates its distribution within biological systems and enhances its therapeutic potential against various malignancies.
Q & A
Q. Optimization Strategies :
Q. Example Reaction Conditions :
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Cyclization | H2SO4, 80°C, 12h | Core formation |
| Alkylation | Isopropyl bromide, K2CO3, DMF | Side-chain addition |
| Purification | Silica gel chromatography (EtOAc/hexane) | Isolate product |
What spectroscopic and chromatographic methods are recommended for characterizing this compound?
- NMR (1H/13C) : Confirm structural integrity, including isopropyl group signals (δ 1.2–1.4 ppm for CH3) and triazole protons (δ 8.5–9.0 ppm) .
- Mass Spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]+ ion).
- HPLC : Assess purity (>95% for biological assays) using C18 columns and acetonitrile/water gradients .
- X-ray Crystallography : Resolve ambiguous stereochemistry or tautomeric forms (if crystalline) .
Advanced Research Questions
How can computational modeling enhance the design of derivatives or reaction pathways for this compound?
- Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to predict transition states and intermediates, reducing experimental iterations .
- Docking Studies : Screen derivatives against biological targets (e.g., kinases) to prioritize synthesis .
- Machine Learning : Train models on existing triazolo-pyrimidine data to predict reaction yields or solubility .
Case Study :
ICReDD’s workflow integrates computation, information science, and experiments to optimize conditions (e.g., solvent selection, catalyst screening) .
How should researchers address contradictory data in biological activity assays involving this compound?
Control Experiments : Verify assay conditions (e.g., pH, temperature) and compound stability using LC-MS .
Dose-Response Curves : Establish reproducibility across multiple replicates.
Meta-Analysis : Compare results with structurally similar compounds (e.g., pyrazolo[1,5-a]pyrimidines) to identify trends .
Statistical Validation : Apply ANOVA or t-tests to confirm significance of observed effects .
What strategies are effective for identifying biological targets or mechanisms of action?
- Chemoproteomics : Use affinity-based probes to capture interacting proteins .
- Kinase Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) due to triazolo-pyrimidine’s affinity for ATP-binding pockets .
- Transcriptomics : Analyze gene expression changes in treated cell lines to infer pathways .
Q. Example Targets :
| Target Class | Example | Assay |
|---|---|---|
| Kinases | EGFR, VEGFR | Inhibition IC50 |
| Enzymes | Phosphodiesterases | Activity assays |
How can stability issues (e.g., hydrolysis, oxidation) be mitigated during storage or biological testing?
- Storage : Maintain at -20°C under inert gas (N2/Ar) to prevent degradation .
- Formulation : Use lyophilized forms or DMSO stocks (≤10% in aqueous buffers) .
- Stability Monitoring : Conduct accelerated degradation studies (40°C/75% RH) with HPLC tracking .
What structural analogs of this compound have been studied, and how do their properties compare?
Q. Comparative Table :
| Compound | Structural Difference | Key Property |
|---|---|---|
| 3H-pyrazolo[4,3-d]pyrimidin-7-ol | Oxygen at C7 | Lower lipophilicity |
| N-[2-(Dimethylamino)ethyl]-...pyrimidin-7-amine | Dimethylamino side chain | Improved solubility |
Methodological Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
